3-Ethynyl-6-fluoropyridin-2-amine
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Overview
Description
3-Ethynyl-6-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The use of continuous flow reactors and advanced fluorination technologies can enhance the yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-6-fluoropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Ethynyl-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Ethynyl-5-fluoropyridin-2-amine
- 6-Fluoro-3-pyridinamine
Uniqueness
3-Ethynyl-6-fluoropyridin-2-amine is unique due to the presence of both ethynyl and fluorine groups in the pyridine ring.
Properties
Molecular Formula |
C7H5FN2 |
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Molecular Weight |
136.13 g/mol |
IUPAC Name |
3-ethynyl-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H2,9,10) |
InChI Key |
WBDCCBVESXBRJD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(N=C(C=C1)F)N |
Origin of Product |
United States |
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